2-(4-Amino-2-fluorophenyl)acetonitrile
Overview
Description
2-(4-Amino-2-fluorophenyl)acetonitrile is an organic compound with the molecular formula C8H7FN2 It is characterized by the presence of an amino group and a fluorine atom attached to a phenyl ring, along with an acetonitrile group
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been used in the synthesis of various derivatives, which suggests that this compound may also interact with multiple targets .
Biochemical Pathways
Similar compounds have been shown to undergo biotransformation by marine fungi, suggesting that this compound may also be metabolized in similar ways .
Result of Action
Similar compounds have been used in the synthesis of various derivatives, suggesting that this compound may also have diverse effects .
Action Environment
It’s worth noting that similar compounds have been shown to undergo biotransformation by marine fungi, suggesting that environmental factors such as the presence of specific microorganisms may influence the action of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Amino-2-fluorophenyl)acetonitrile typically involves the reaction of 4-fluorobenzonitrile with ammonia or an amine under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, which is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process often includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically resulting in the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions may convert the nitrile group to an amine or other reduced forms.
Substitution: The amino and fluorine groups on the phenyl ring make it susceptible to various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents are employed under controlled conditions to achieve specific substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated benzoic acids, while reduction could produce fluorinated benzylamines.
Scientific Research Applications
2-(4-Amino-2-fluorophenyl)acetonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is utilized in the development of advanced materials, including polymers and specialty chemicals.
Comparison with Similar Compounds
4-Fluorophenylacetonitrile: Lacks the amino group, making it less versatile in certain reactions.
2-(4-Fluorophenyl)-2-(4-fluorophenylamino)acetonitrile: Contains an additional fluorine atom and amino group, potentially altering its reactivity and applications.
Uniqueness: 2-(4-Amino-2-fluorophenyl)acetonitrile is unique due to the combination of an amino group and a fluorine atom on the phenyl ring, which provides a balance of reactivity and stability. This makes it particularly useful in synthetic chemistry and pharmaceutical research.
Properties
IUPAC Name |
2-(4-amino-2-fluorophenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2/c9-8-5-7(11)2-1-6(8)3-4-10/h1-2,5H,3,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEYUJEAFUVGEOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)F)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90595213 | |
Record name | (4-Amino-2-fluorophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90595213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180146-78-5 | |
Record name | (4-Amino-2-fluorophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90595213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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